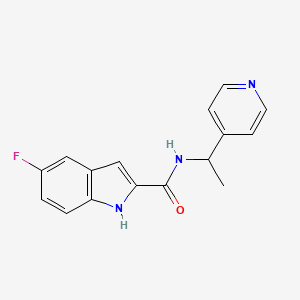
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2014 and has since gained popularity among drug users due to its high potency and effectiveness. However, its use has also been associated with various adverse effects, including addiction, psychosis, and even death. Despite this, 5F-MDMB-PICA has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide is similar to that of other synthetic cannabinoids, as it binds to the cannabinoid receptors in the brain and other tissues. The activation of these receptors leads to various physiological and biochemical effects, including altered perception, mood, and behavior. However, the exact mechanism of action of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The use of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been associated with various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also affects the central nervous system, leading to altered perception, mood, and behavior. Additionally, 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been shown to have potential therapeutic effects, including anti-inflammatory and analgesic properties.
実験室実験の利点と制限
One of the main advantages of using 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and effectiveness, which allows for accurate and reliable results. Additionally, its synthetic nature allows for easy modification and customization of its properties. However, the use of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide also has several limitations, including its potential toxicity and adverse effects, as well as the lack of standardization and regulation in its production and use.
将来の方向性
For its use include the development of new drugs and therapies, the investigation of the endocannabinoid system, and the exploration of its potential as a tool for studying synthetic cannabinoids.
合成法
The synthesis of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide involves several steps, including the preparation of the indole-2-carboxamide precursor, followed by the introduction of the 5-fluoro substituent and the pyridin-4-ylethyl moiety. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a tool to investigate the endocannabinoid system and its receptors, as well as to study the effects of synthetic cannabinoids on the human body. Additionally, 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been used in the development of new drugs and therapies for various medical conditions, including cancer, pain, and inflammation.
特性
IUPAC Name |
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10(11-4-6-18-7-5-11)19-16(21)15-9-12-8-13(17)2-3-14(12)20-15/h2-10,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANOPZUCYNTNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
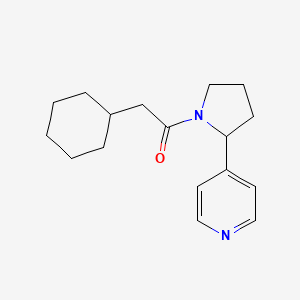
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)
![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
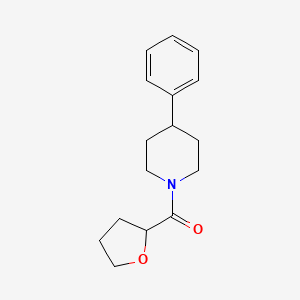
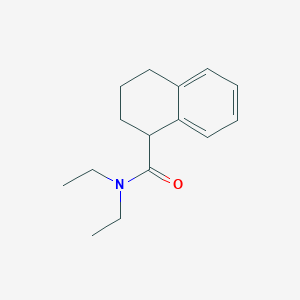
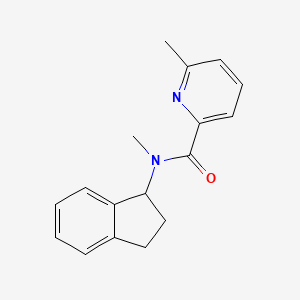
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
